molecular formula C25H19ClN4O3 B2988794 (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1164525-42-1

(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B2988794
CAS No.: 1164525-42-1
M. Wt: 458.9
InChI Key: SRAFPBCBBXARPY-NBVRZTHBSA-N
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Description

The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide is a synthetic enamide derivative featuring a furan ring substituted with a 4-chlorophenyl group, a cyano group at the α-position of the enamide, and a pyrazolone moiety linked via an amide bond. The pyrazolone core is known for anti-inflammatory and analgesic properties, while the chlorophenyl-furan system may enhance lipophilicity and target binding .

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3/c1-16-23(25(32)30(29(16)2)20-6-4-3-5-7-20)28-24(31)18(15-27)14-21-12-13-22(33-21)17-8-10-19(26)11-9-17/h3-14H,1-2H3,(H,28,31)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAFPBCBBXARPY-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized to minimize waste and reduce production costs, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in substituent patterns on the aryl and heterocyclic moieties. Key examples include:

Compound Name Molecular Weight Key Substituents Melting Point (°C) Functional Groups
(2E)-2-Cyano-3-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide ~423.3* 2,4-Dichlorophenyl (vs. 4-chlorophenyl) Not reported Cyano, amide, pyrazolone
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 398.26 Acetamide (vs. cyano-enamide) 473–475 Amide, pyrazolone, dichlorophenyl
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 273.24 Nitrophenyl, acetyl (vs. furan-chlorophenyl) 170 Ketone, nitro, pyrazolone

Key Observations:

  • The dichlorophenyl analog’s higher halogen content could enhance metabolic stability but reduce solubility .
  • Functional Group Impact: The cyano-enamide group in the target compound differs from the acetamide group in . The cyano group’s electron-withdrawing nature may stabilize the enamide conformation, while the acetamide in participates in stronger hydrogen bonding (N–H⋯O interactions), forming dimeric structures .
  • Pyrazolone Derivatives: Pyrazolone-based compounds like exhibit distinct spectroscopic profiles.

Crystallographic and Conformational Analysis

The pyrazolone ring in adopts a non-planar conformation due to steric repulsion, with dihedral angles of 48.45° between dichlorophenyl and pyrazolone rings. By analogy, the target compound’s 4-chlorophenyl-furan substituent may impose greater planarity, enhancing π-π stacking interactions in biological systems. The amide group’s rotation (observed in as 80.70°) could influence binding pocket accessibility .

Biological Activity

The compound (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide, also known as MFCD01167282, is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C25H19ClN4O3. Its structure features a furan ring, cyano group, and a chloro-substituted phenyl moiety, which are key to its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to MFCD01167282 exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit various kinases and enzymes involved in cancer cell proliferation. The incorporation of specific functional groups enhances their lipophilicity and biological activity .

Table 1: Summary of Anticancer Activities

CompoundMechanism of ActionBiological Activity
Pyrimidine DerivativesInhibition of DNA polymeraseAntineoplastic
MFCD01167282Potential kinase inhibitionAntitumor activity

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against various pathogens through mechanisms such as disrupting bacterial cell walls or inhibiting essential metabolic pathways .

The biological activity of MFCD01167282 likely involves interaction with specific molecular targets. The cyano group may facilitate binding to enzyme active sites, inhibiting their function. Additionally, the furan and phenyl groups can engage in π-stacking interactions with nucleic acids or proteins, altering cellular signaling pathways.

Study 1: Anticancer Activity Evaluation

A study investigated the anticancer effects of a series of compounds structurally related to MFCD01167282. The results showed that these compounds exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar furan-based compounds. The findings revealed that these compounds had significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membrane integrity .

Q & A

Basic: What synthetic strategies are effective for preparing the target compound?

Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling, analogous to methods used for structurally related N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides . A typical protocol involves:

Reacting 4-aminoantipyrine (or a derivative) with a pre-functionalized furan-containing carboxylic acid derivative (e.g., 5-(4-chlorophenyl)furan-2-ylacrylic acid).

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents in dichloromethane with triethylamine as a base at 273 K .

Purification via extraction (e.g., dichloromethane/brine) and recrystallization (e.g., slow evaporation from methylene chloride).
Key Considerations: Optimize stoichiometry to avoid side reactions, and validate purity via HPLC and melting point analysis .

Advanced: How can conflicting crystallographic data on dihedral angles between the furan and pyrazol-4-yl groups be resolved?

Methodological Answer:
Conflicting dihedral angles may arise from steric repulsion or solvent effects during crystallization. To resolve discrepancies:

Perform high-resolution X-ray diffraction (as in ) to confirm the E-configuration and torsional angles.

Compare with computational models (DFT or molecular dynamics) to assess energy-minimized conformers.

Analyze intermolecular forces (e.g., N–H⋯O hydrogen bonds forming R₂²(10) dimers) that stabilize specific conformations .
Example: In related structures, dihedral angles between aromatic rings range from 48–80°, influenced by steric hindrance from substituents like the cyano group .

Basic: Which spectroscopic techniques are most reliable for confirming the E-configuration of the enamide group?

Methodological Answer:

NMR Spectroscopy: The E-configuration is confirmed by trans-vicinal coupling constants (J = 12–16 Hz for Hα and Hβ in the enamide) .

IR Spectroscopy: The cyano group (C≡N) shows a sharp peak near 2220 cm⁻¹, while the enamide carbonyl (C=O) appears at ~1680 cm⁻¹.

X-ray Crystallography: Definitive proof of geometry, as demonstrated for analogous compounds in .

Advanced: What experimental approaches can elucidate the role of the cyano group in modulating biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies: Synthesize analogs without the cyano group or with alternative electron-withdrawing groups (e.g., nitro, trifluoromethyl).

Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare affinity for target proteins (e.g., kinases or receptors).

Computational Docking: Model interactions between the cyano group and binding pockets (e.g., hydrophobic or π-stacking interactions).
Reference: Similar strategies were applied to marine-derived amides with anti-QS and cytotoxic activities .

Basic: How is the purity of the compound assessed post-synthesis?

Methodological Answer:

Chromatography: HPLC with UV detection (λ = 254 nm) to confirm >95% purity.

Melting Point: Compare observed values (e.g., 473–475 K for related compounds ) with theoretical predictions.

Elemental Analysis: Validate C, H, N, and Cl content within ±0.4% of theoretical values.

Advanced: How to address discrepancies in biological activity data across different cell lines?

Methodological Answer:

Standardized Assays: Use identical protocols (e.g., MTT for cytotoxicity) across cell lines, controlling for passage number and culture conditions.

Mechanistic Profiling: Perform transcriptomic or proteomic analyses to identify cell-specific targets (e.g., differential expression of metabolic enzymes).

Solubility Checks: Ensure consistent DMSO concentrations (<0.1%) to avoid solvent-induced artifacts.
Reference: Marine-derived compounds showed variable anti-proliferative activities depending on cell membrane permeability .

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